(1-Phenoxyprop-2-yn-1-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121507-50-4 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-phenoxyprop-2-ynylbenzene |
InChI |
InChI=1S/C15H12O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h1,3-12,15H |
InChI Key |
NBQPJQCGYJTNAH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Sophisticated Synthetic Strategies for 1 Phenoxyprop 2 Yn 1 Yl Benzene and Its Derivatives
Classical and Modern Etherification Protocols
The formation of the ether linkage in propargyl ethers is a cornerstone of their synthesis. Various methods, ranging from traditional nucleophilic substitution to more contemporary approaches, have been developed and refined over the years.
Nucleophilic Substitution of Phenols with Propargyl Halides
A primary and widely utilized method for the synthesis of aryl propargyl ethers is the nucleophilic substitution reaction between a phenol (B47542) and a propargyl halide, typically propargyl bromide or chloride. This reaction, a variation of the Williamson ether synthesis, proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the ether bond. nih.govlibretexts.org
The efficiency of this reaction is often influenced by several factors, including the choice of base, solvent, and reaction conditions. The reactivity of the aryl halide can be significantly affected by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgosti.gov
Base-Assisted Alkylation Routes
The choice of base is critical in promoting the alkylation of phenols with propargyl halides. A variety of bases have been employed to facilitate this transformation, each with its own advantages and limitations. Common bases include alkali metal carbonates, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as stronger bases like sodium hydride (NaH). researchgate.netpnu.ac.ir The selection of the base can influence the reaction rate and yield, and in some cases, can be optimized to achieve high efficiency under mild conditions. researchgate.netpnu.ac.ir For instance, studies have shown that potassium carbonate in a suitable solvent like acetone (B3395972) can provide high yields of the desired propargyl ether. researchgate.net The use of phase-transfer catalysts can also be beneficial in reactions involving immiscible aqueous and organic phases. pnu.ac.ir
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetone | Reflux | 5 | 90 | researchgate.net |
| NaH | DMF | RT | 3 | 85 | researchgate.net |
| Cs₂CO₃ | Acetonitrile | 60 | 6 | 88 | pnu.ac.ir |
| K₃PO₄ | DMF | 80 | 8 | 69 | pnu.ac.ir |
Table 1: Comparison of different bases in the synthesis of propargyl ethers. This table illustrates the impact of various bases and reaction conditions on the yield of propargyl ethers.
Isomerization-Based Synthesis of Propargyl Ethers
An alternative approach to the direct propargylation of phenols involves the isomerization of other unsaturated ethers. For instance, allenyl ethers can be isomerized to their corresponding propargyl ethers under basic conditions. researchgate.net This rearrangement is a reversible process, and the equilibrium can often be shifted towards the thermodynamically more stable propargyl ether. tandfonline.comkulturkaufhaus.de The isomerization can be promoted by bases such as potassium tert-butoxide. researchgate.net While not a direct route to (1-Phenoxyprop-2-yn-1-yl)benzene itself, this methodology is relevant in the broader context of propargyl ether synthesis and can be a useful strategy for accessing specific isomers or derivatives. nih.govacs.org
Transition Metal-Catalyzed Alkynylation and Coupling Reactions
Transition metal catalysis has revolutionized organic synthesis, and the formation of carbon-carbon bonds involving alkynes is no exception. The Sonogashira cross-coupling reaction, in particular, stands out as a powerful tool for the synthesis of terminal and internal alkynes.
Palladium-Catalyzed Sonogashira Cross-Coupling for Terminal Alkynes
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comrsc.org It is a highly versatile and efficient method for the synthesis of a wide range of substituted alkynes, including precursors to compounds like this compound. nih.govthieme-connect.com The reaction generally proceeds under mild conditions and tolerates a variety of functional groups. wikipedia.org
The choice of palladium source, ligands, base, and solvent can significantly impact the efficiency and scope of the Sonogashira reaction. mdpi.comnih.gov Various palladium precursors, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. mdpi.com The ligand, often a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃), plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. mdpi.com Amines, such as triethylamine (B128534) or diisopropylamine, are typically used as the base to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. wikipedia.org
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Substrates | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | Toluene | Aryl iodide, Terminal alkyne | >90 | mdpi.com |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | i-Pr₂NH | THF | Aryl bromide, Terminal alkyne | 85-95 | wikipedia.org |
| Pd(OAc)₂ | CuI | P(o-tol)₃ | Et₃N | DMF | Aryl chloride, Terminal alkyne | 70-85 | rsc.org |
| (NHC)-Pd | (NHC)-Cu | N/A | K₂CO₃ | Dioxane | Aryl bromide, Terminal alkyne | >95 | nih.gov |
Table 2: Representative Catalytic Systems for Sonogashira Cross-Coupling. This table summarizes various catalytic systems and their effectiveness in the Sonogashira reaction, highlighting the versatility of this methodology.
Scope of Aryl Halides and Terminal Alkynes in Conjugated Systems
The Sonogashira coupling stands as a cornerstone reaction for the formation of C(sp)–C(sp²) bonds, providing a powerful and general method for synthesizing conjugated enynes and arylalkynes. libretexts.orgnih.gov The reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, traditionally catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orggold-chemistry.orgwikipedia.org
The scope of the reaction is broad, with the reactivity of the halide component being a key factor. The general reactivity trend for the sp²-hybridized carbon partner is: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride. wikipedia.org This trend dictates that couplings involving aryl iodides can often proceed under milder conditions, sometimes even at room temperature, whereas aryl bromides typically require heating. wikipedia.org Aryl chlorides, being the least reactive, necessitate more robust catalytic systems. libretexts.org
Recent advancements have expanded the reaction's applicability even to these challenging substrates. For instance, high-temperature ball-milling techniques have enabled the efficient Sonogashira coupling of solid polyaromatic halides, including unactivated aryl chlorides, which are crucial for the synthesis of novel organic materials. nih.gov
The regioselectivity of the Sonogashira coupling has been demonstrated in substrates bearing multiple halide substituents. In molecules with different halogens, such as 2-bromo-4-iodo-quinoline, the alkyne preferentially couples at the more reactive iodide position. libretexts.org For substrates with identical halides, alkynylation occurs at the more electrophilic site. libretexts.org
Table 1: Reactivity of Aryl/Vinyl Halides in Sonogashira Coupling
| Substrate Type | General Reactivity |
|---|---|
| Vinyl Halides | More reactive than aryl halides |
| Aryl Halides | Less reactive than vinyl halides |
| Halogen | Reactivity Order |
| Iodide (I) | Highest |
| Bromide (Br) | Intermediate |
| Chloride (Cl) | Lowest |
| Pseudohalide | Reactivity |
| Triflate (OTf) | High, comparable to bromide/iodide |
Gold-Catalyzed Approaches to Propargylic Ethers and Related Structures
Gold catalysis has emerged as a premier tool for activating alkynes towards nucleophilic attack, owing to the high affinity of gold(I) complexes for carbon-carbon triple bonds. acs.orgnih.gov This has led to the development of numerous methods for synthesizing propargylic ethers and related oxygen-containing structures.
Gold-Mediated Reactions of Terminal Alkynes with Acetals
A highly effective method for synthesizing propargylic ethers involves the gold-catalyzed reaction of terminal alkynes with acetals. jst.go.jpnih.gov This reaction proceeds through the formation of a gold acetylide, which then adds to an oxonium ion generated from the acetal (B89532). jst.go.jp Extensive optimization has shown that cationic gold catalysts bearing bulky ligands are particularly effective. jst.go.jpresearchgate.net For example, the use of catalysts like IPrAuCl in combination with a silver salt, or thermally stable cationic gold catalysts such as IPrAu(BTZ-H)OTf, provides the desired propargylic ethers in good to excellent yields. jst.go.jpnih.gov
The reaction conditions have been finely tuned, with ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) proving to be optimal. jst.go.jpnih.gov The method demonstrates a broad substrate scope, accommodating various functionalized terminal alkynes and different types of acetals, including diethyl, diisopropyl, and cyclic acetals. jst.go.jp
Table 2: Optimization of Gold-Catalyzed Synthesis of Propargylic Ether 10a Reaction of acetal 8a with phenylacetylene (B144264) 2a
| Entry | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | AuCl | - | Toluene | 50 | 12 | 0 |
| 2 | AuCl₃ | - | Toluene | 50 | 12 | 0 |
| 3 | CuI | - | Toluene | 50 | 12 | 0 |
| 4 | PtCl₂ | - | Toluene | 50 | 12 | 0 |
| 5 | AuPPh₃Cl | AgOTf | Toluene | 50 | 12 | 34 |
| 6 | RuPhosAuCl | AgOTf | Toluene | 50 | 12 | 80 |
| 7 | IPrAuCl | AgOTf | Toluene | 50 | 12 | 87 |
Data sourced from a study on gold-catalyzed propargylic ether synthesis. jst.go.jpresearchgate.net
Oxidative Sonogashira Coupling via Gold Catalysis
The concept of a purely gold-catalyzed Sonogashira reaction has been a subject of significant investigation and debate. vander-lingen.nl While gold(I) is isoelectronic with palladium(0) and is known for its ability to activate alkynes, research suggests that gold alone is incapable of catalyzing the full Sonogashira cycle, specifically the oxidative addition step with the aryl halide. vander-lingen.nlacs.org Studies have shown that many reported "gold-catalyzed" Sonogashira reactions were likely driven by trace palladium contamination in the reagents. vander-lingen.nl
However, this has led to the development of highly efficient dual catalytic systems that strategically combine gold and palladium. organic-chemistry.org In these systems, gold replaces the traditional copper co-catalyst. organic-chemistry.org The gold(I) catalyst selectively activates the terminal alkyne to form a gold-acetylide intermediate. wikipedia.orgorganic-chemistry.org This intermediate then participates in the palladium catalytic cycle via transmetalation with the Pd(II)-aryl species formed after oxidative addition. organic-chemistry.org This Au/Pd synergistic approach offers significant advantages, including high selectivity, excellent functional group tolerance, and the elimination of the copper co-catalyst, which can cause undesirable alkyne homocoupling (Glaser coupling). organic-chemistry.org Furthermore, gold nanoparticles have also been shown to be active in catalyzing Sonogashira cross-coupling reactions, primarily through a heterogeneous process. researchgate.net
Copper-Catalyzed Functionalization of Alkynes and Enynes
Copper catalysis provides a cost-effective and powerful platform for the functionalization of unsaturated systems like alkynes and enynes. rsc.orgresearchgate.net Enynes, which contain both an alkene and an alkyne moiety, are particularly versatile substrates that can be transformed into densely functionalized and stereochemically enriched products. rsc.orgsoton.ac.ukrsc.org
Copper-catalyzed transformations of enynes encompass a wide variety of reactions, including boro- and hydrofunctionalizations, radical difunctionalizations, and cyclizations. rsc.orgrsc.org The outcome of these reactions is governed by the interplay of several factors, including the chemo- and regioselectivity of the initial addition step (i.e., whether the catalyst engages the alkene or the alkyne) and the mechanism of the subsequent functional group incorporation. rsc.org
Recent advances have also highlighted the use of copper to mediate transformations of terminal alkynes via copper carbene intermediates, leading to the synthesis of valuable structures such as conjugated enynes and trisubstituted allenes under mild conditions. mdpi.com
Multicomponent Coupling Reactions (e.g., A3 Coupling)
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are highly valued for their efficiency and atom economy. nih.gov The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent example, providing a direct route to propargylamines. wikipedia.orgmdpi.com The reaction involves the condensation of an aldehyde and an amine to form an in situ iminium ion, which is then attacked by a metal acetylide generated from the terminal alkyne. nih.govwikipedia.org
The reaction is typically catalyzed by various metals, with gold, silver, and copper being common choices. wikipedia.org The catalytic cycle hinges on the metal's ability to activate the alkyne's C-H bond, making the terminal proton more acidic and facilitating the formation of the nucleophilic metal acetylide. nih.gov The A³ coupling is exceptionally versatile, and the development of chiral catalysts has enabled highly enantioselective versions, yielding optically active propargylamines which are important building blocks in medicinal chemistry. nih.gov
Variations of this reaction have been developed, such as the AYA (Aldehyde-Ynamide-Amine) and KYA (Ketone-Ynamide-Amine) couplings, which utilize terminal ynamides as the alkyne component to produce γ-amino-ynamides. rsc.org
Organometallic Reagent-Mediated Syntheses
Beyond catalytic methods, the synthesis of propargylic ethers can be achieved using stoichiometric organometallic reagents. These reactions often rely on the strong nucleophilicity and basicity of reagents like organolithium and Grignard (organomagnesium) compounds. mmcmodinagar.ac.inlibretexts.org A general approach involves the deprotonation of a terminal alkyne with a strong base (e.g., an organolithium reagent) to form a metal acetylide. This acetylide can then react with an electrophile, such as a carbonyl compound or an acetal, to yield a propargylic alcohol or ether, respectively. jst.go.jp However, these methods often require strong bases and stoichiometric amounts of metal. jst.go.jp
A more direct and convenient synthesis of (prop-2-ynyloxy)benzene derivatives involves the reaction of substituted phenols with propargyl bromide. plos.orgsemanticscholar.org In this Williamson ether synthesis variant, a mild base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming a phenoxide ion in situ. This nucleophilic phenoxide then displaces the bromide from propargyl bromide in an Sₙ2 reaction to form the desired aryl propargyl ether. plos.org This method is efficient, uses inexpensive reagents, and proceeds under mild conditions, with acetone often serving as a suitable solvent. plos.orgsemanticscholar.org
Applications of Metal Acetylides (e.g., Lithium Acetylides)
Metal acetylides, particularly lithium acetylides, are potent nucleophiles widely used for the formation of carbon-carbon bonds. While their primary application is in the alkynylation of carbonyls and alkyl halides, their utility can be extended to the synthesis of propargyl ethers through indirect routes. A potential pathway to this compound using a lithium acetylide could involve the reaction of lithium phenylacetylide with a suitable electrophile containing a phenoxy group.
A more direct, though less common, approach for propargylic ether synthesis involves the reaction of α-benzotriazolyl alkyl ethers with organometallic reagents. Although direct displacement of a leaving group by a phenoxide on a propargylic halide bearing a phenyl group can be challenging due to competing side reactions, the use of activated intermediates like benzotriazole (B28993) derivatives offers a more controlled alternative.
Zinc Iodide Assisted Alkynylation with Benzotriazole Derivatives
A highly effective method for the synthesis of propargylic ethers involves the use of α-benzotriazolyl alkyl ethers as precursors. The benzotriazole group serves as an excellent leaving group, facilitating nucleophilic substitution. In a key development, the reaction of α-benzotriazolyl alkyl ethers with sodium dialkynyldiethylaluminates in the presence of zinc iodide has been shown to produce propargylic ethers in excellent yields. acs.org
This methodology can be conceptually applied to the synthesis of this compound. The synthesis would commence with the preparation of the requisite α-benzotriazolyl ether, 1-(1-benzotriazolyl-ethoxy)benzene, from 1-phenylethanol, benzotriazole, and thionyl chloride. Subsequent reaction of this intermediate with a phenylalkynylaluminate reagent, generated from phenylacetylene and sodium diethylaluminate, in the presence of zinc iodide would furnish the target compound. The role of zinc iodide is crucial, as it activates the benzotriazole leaving group, thereby facilitating the alkynylation reaction. acs.org Without this Lewis acid promoter, the reaction often fails to proceed to completion. acs.org
The general applicability of this method is highlighted by the successful synthesis of various propargylic ethers with diverse substitution patterns.
Table 1: Zinc Iodide Assisted Synthesis of Propargylic Ethers from Benzotriazolyl Ethers acs.org
| Entry | R¹ | R² | Solvent | Catalyst | Yield (%) |
| 1 | C₆H₅ | C₆H₁₃ | Toluene/Ether | ZnI₂ | 85 |
| 2 | C₆H₅ | C₄H₉ | Toluene/Ether | ZnI₂ | 82 |
| 3 | CH₃(CH₂)₅ | C₆H₅ | Toluene/Ether | ZnI₂ | 88 |
| 4 | C₆H₅CH₂OCH₂ | C₆H₅ | Toluene/Ether | ZnI₂ | 80 |
This table presents data for the synthesis of various propargylic ethers using the zinc iodide assisted method, demonstrating its potential applicability for the synthesis of this compound.
Asymmetric Synthetic Routes to Chiral this compound Analogues
The propargylic carbon in this compound is a stereocenter. Consequently, the development of asymmetric synthetic routes to access enantiomerically enriched or pure analogues is of considerable importance.
One of the most powerful strategies for the asymmetric synthesis of chiral propargyl ethers is through the catalytic enantioselective propargylic substitution of propargylic esters or carbonates with alcohols or phenols. Copper-catalyzed systems employing chiral ligands have shown remarkable success in this area. For instance, the use of a copper-Pybox complex can catalyze the etherification of propargylic carbonates with phenols, yielding chiral propargyl ethers with high enantioselectivity.
Another promising approach is the dynamic kinetic resolution of racemic propargylic alcohols. This method involves the simultaneous in situ racemization of the starting alcohol and the enantioselective acylation or etherification catalyzed by a chiral catalyst, often a lipase (B570770) in combination with a metal-based racemization catalyst. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Furthermore, the Mitsunobu reaction offers a pathway for the stereospecific conversion of a chiral propargylic alcohol to a chiral ether with inversion of configuration. nih.gov Starting with an enantiomerically pure 1-phenylprop-2-yn-1-ol, reaction with phenol under Mitsunobu conditions (typically using a phosphine reagent like triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate) could, in principle, yield the corresponding enantiomer of this compound. nih.gov
The development of chiral bifunctional phosphine ligands in gold(I) catalysis has also opened new avenues for asymmetric synthesis involving alkynes. mdpi.com These catalysts have been successfully employed in the asymmetric isomerization of propargylic sulfonamides, suggesting their potential for related transformations to generate chiral propargyl ethers. mdpi.com
Table 2: Enantioselective Synthesis of Chiral Propargylic Ethers
| Catalyst System | Ligand/Auxiliary | Nucleophile | Yield (%) | ee (%) | Reference |
| Copper(I)/Pybox | Pybox | Phenol | 85-95 | up to 99 | researchgate.net |
| Lipase/Ru-complex | - | Acyl donor | 70-99 | 81-99 | mdpi.com |
| Mitsunobu Reaction | (S)-Ethyl lactate | Phenol derivative | 88 | >95 (expected) | nih.gov |
| Gold(I)/Chiral Phosphine | (S)-L17 | - | 99 | 99 | mdpi.com |
This table summarizes various catalytic systems and methods for the asymmetric synthesis of chiral propargylic ethers, indicating potential routes to enantiomerically enriched this compound.
Fundamental Mechanistic Investigations of 1 Phenoxyprop 2 Yn 1 Yl Benzene Transformations
Theoretical and Computational Chemistry Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for probing the nuanced energetic landscapes of the reactions involving (1-Phenoxyprop-2-yn-1-yl)benzene. These theoretical approaches allow for the examination of transient intermediates and transition states that are often difficult or impossible to observe experimentally.
DFT calculations are instrumental in optimizing the geometries of reactants, intermediates, products, and transition states, thereby mapping out the potential energy surface of a reaction. For a molecule like this compound, DFT can elucidate the electronic structure and stability of key species in its transformations. espublisher.comespublisher.com Theoretical studies on analogous aromatic systems and enynes have shown that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. espublisher.commdpi.com In this compound, the HOMO is expected to be distributed across the electron-rich phenyl and phenoxy rings, while the LUMO would likely be centered on the alkyne moiety, indicating its susceptibility to nucleophilic attack or interaction with a metal catalyst.
The energy gap between the HOMO and LUMO is a key parameter determining the molecule's kinetic stability and reactivity. espublisher.com By analyzing substituted analogs, it's understood that electron-donating or withdrawing groups can tune this gap, influencing reaction rates. espublisher.com DFT methods are also used to calculate reaction barriers, providing a quantitative basis for why certain reaction pathways are favored over others. mdpi.com For instance, in a potential cyclization, DFT can compare the activation energies for different modes of ring closure, such as 5-exo versus 6-endo pathways, predicting the likely outcome.
Table 1: Conceptual DFT Parameters for Aromatic Enyne Analogs This table presents typical calculated values for related molecules to illustrate the insights gained from DFT analysis. Actual values for this compound would require specific computation.
| Parameter | Typical Value Range | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability; higher energy means more reactive toward electrophiles. |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability; lower energy means more reactive toward nucleophiles. |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. espublisher.com |
| Dipole Moment | 1.0 to 3.0 D | Influences solubility and intermolecular interactions. |
| Total Energy | Varies | Used to compare the relative stability of isomers and conformers. kent.ac.uk |
The transformations of 1,6-enynes like this compound are frequently catalyzed by transition metals such as gold, ruthenium, cobalt, or palladium, which excel at orchestrating complex bond reorganizations. nih.govorganic-chemistry.orgacs.org Computational studies are vital for understanding how these catalysts control the regio- and stereoselectivity of cyclization reactions.
For gold(I)-catalyzed cycloisomerizations, a common pathway involves the initial π-coordination of the gold catalyst to the alkyne of this compound. This is followed by an intramolecular attack of the alkene, forming a bicyclic gold-carbene intermediate. nih.gov The regioselectivity of the subsequent bond cleavage or rearrangement, which determines the final product structure (e.g., exo-type vs. endo-type products), is highly dependent on the substituents and the tether connecting the ene and yne moieties. nih.gov DFT calculations can model the transition states for these competing pathways, explaining observed product distributions.
Stereoselectivity is another critical aspect. Some catalytic cycles are stereospecific, meaning the E/Z geometry of the alkene in the starting material dictates the stereochemistry of the product. However, stereoconvergent reactions, where both E and Z isomers of the starting material yield the same, thermodynamically favored product isomer, have also been observed and rationalized through computational modeling. nih.gov The steric and electronic properties of the ligands on the metal catalyst can profoundly influence the energy landscape, guiding the reaction toward a specific stereochemical outcome.
Detailed Reaction Pathway Analysis
Beyond computational models, a detailed analysis of reaction pathways involves trapping experiments, isotopic labeling, and kinetic studies to build a comprehensive picture of the mechanism. For this compound, several key pathways, including those involving radical intermediates, carbometallation, and hydrometallation, are of primary interest.
Radical cascade cyclizations represent a powerful strategy for synthesizing complex polycyclic structures from enyne precursors. rsc.orgrsc.org These reactions are typically initiated by the generation of a radical species that adds to either the alkene or the alkyne of this compound. For example, an aryl radical, generated from an aryldiazonium salt, could add to the alkyne. This would produce a vinyl radical, which could then undergo a 5-exo-trig cyclization onto one of the phenyl rings. rsc.org
The propagation process involves a sequence of intramolecular cyclization events. researchgate.net A plausible radical cascade for this compound could be initiated as follows:
Initiation: A radical (R•) adds to the alkyne, forming a vinyl radical intermediate.
Propagation: The vinyl radical undergoes a 5-exo cyclization onto the tethered phenyl group.
Aromatization/Termination: The resulting radical intermediate is stabilized by losing a hydrogen atom to regenerate an aromatic system or by reacting with a hydrogen donor to terminate the chain. youtube.com
These processes are highly efficient for creating multiple C-C bonds in a single operation. acs.orgacs.org The regioselectivity of the initial radical attack and subsequent cyclizations is governed by the stability of the radical intermediates formed at each step.
Carbometallation, the addition of a carbon-metal bond across a π-system, is a fundamental step in many metal-catalyzed enyne transformations. nih.govwikipedia.org In the context of this compound, a catalyst, for instance a cobalt(I) complex, can undergo oxidative cyclization with the enyne to form a cobaltacyclopentene intermediate. acs.orgresearchgate.net This metallacycle is not a final product but a key reactive intermediate.
This cobaltacyclopentene can then participate in further reactions. For example, in a hydroarylative cyclization, it could trigger the activation of a C-H bond on a nearby aromatic ring, leading to the formation of a new C-C bond and incorporating the aryl group into the final product. acs.org Alternatively, in nickel-catalyzed reactions, an initial oxidative cyclization of the enyne with the Ni(0) catalyst forms a nickelacyclopentene. This intermediate can then undergo transmetalation with an organoboron reagent followed by reductive elimination to achieve an arylative cyclization. rsc.org These pathways are highly valuable for constructing functionalized carbocycles with excellent control over stereochemistry. rsc.org
Table 2: General Steps in a Catalytic Carbometallation Cycle
| Step | Description |
| 1. Oxidative Cyclization | The low-valent metal catalyst (e.g., Ni(0), Co(I)) reacts with the enyne to form a metallacyclopentene. acs.orgresearchgate.net |
| 2. C-H Activation / Transmetalation | The metallacycle engages with another reagent, either via C-H activation or transmetalation (e.g., with an organoboron compound). acs.orgrsc.org |
| 3. Reductive Elimination | The final C-C bond is formed, releasing the cyclized product and regenerating the active metal catalyst. rsc.org |
Hydrometallation (the addition of a M-H bond) and reductive elimination are two elementary steps that constitute many catalytic cycles. In some ruthenium-catalyzed cycloisomerizations of 1,6-enynes, a hydrometallation pathway, involving the addition of a ruthenium-hydride across the alkyne or alkene, was considered. However, mechanistic studies often suggest that a pathway involving a metallacyclopentene intermediate is more likely than a hydrometallation-insertion sequence. organic-chemistry.org
Reductive elimination is the final, product-forming step in a vast number of catalytic cross-coupling and cyclization reactions. youtube.com After the key C-C bonds have been assembled on the metal center, this step releases the organic product and regenerates the catalyst for the next cycle. For this step to occur, the two groups to be joined must typically be in a cis orientation on the metal center. youtube.com In a nickel-catalyzed hydroarylation, for example, the catalytic cycle might conclude with the rate-limiting reductive elimination of an alkyl and an aryl group from a Ni(II) center to form the final product. youtube.com The efficiency of this step can be influenced by ligand sterics and electronics, providing another handle for reaction optimization. youtube.com
Base-Assisted Transmetalation Mechanisms in Gold Catalysis
The mechanistic pathways of gold-catalyzed reactions are a subject of intense investigation, offering insights into the unique reactivity of gold complexes. For substrates such as this compound, which contains a propargyl ether moiety, gold catalysts typically function as soft π-acids, activating the alkyne bond towards nucleophilic attack. While many gold-catalyzed transformations proceed under neutral conditions, the introduction of a base can fundamentally alter the reaction mechanism and open up new, efficient pathways. A key, yet historically overlooked, role for the base is the facilitation of the transmetalation step in certain catalytic cycles.
Recent mechanistic studies have challenged the traditional view of the base's role as merely a deprotonating agent for terminal alkynes or protic nucleophiles. Instead, a more intricate pathway involving base-assisted transmetalation has been proposed as the predominant mechanism in specific gold-catalyzed cross-coupling reactions. researchgate.netnih.gov In this mechanistic paradigm, the catalytic cycle is initiated by a transmetalation between the gold(I) catalyst and a coupling partner, such as an arylboronic acid, a process that is actively assisted by the base. researchgate.net This step generates a reactive arylgold(I) species, which then participates in the subsequent steps of the catalytic cycle. This pathway competes with other possibilities, such as the initial oxidation of gold(I) to gold(III) or the deprotonation of a terminal alkyne. researchgate.net
For a hypothetical cross-coupling reaction involving this compound, this mechanism would proceed as follows:
Activation of the Gold Catalyst: A gold(I) precatalyst, often in the form of L-AuCl (where L is a ligand such as a phosphine (B1218219) or N-heterocyclic carbene), is activated, typically by a silver salt, to generate the cationic species [L-Au]⁺.
Base-Assisted Transmetalation: The base facilitates the transfer of an organic group (e.g., an aryl group from a boronic acid) to the cationic gold(I) center, forming an arylgold(I) intermediate. This step is often the crucial, rate-determining part of the cycle where the base exerts its main influence.
Coordination and Subsequent Reaction: The arylgold(I) species coordinates to the alkyne of this compound, activating it for subsequent transformations, which could include migratory insertion or cyclization events.
The choice of base is critical for the success of these transformations, with inorganic bases like carbonates and phosphates often being employed. The base's strength and nature can significantly impact reaction yields and selectivity, as different bases can influence the rate of the transmetalation step and suppress side reactions. acs.orgnih.gov Research into photosensitized gold-catalyzed reactions has also highlighted the essential role of the base; in some C-O coupling reactions, the desired product is not formed at all in the absence of a suitable base. acs.orgnih.gov
Research Findings: The Effect of Base on Reaction Yield
Detailed research into gold-catalyzed coupling reactions provides clear evidence for the profound impact of the base on the reaction's efficiency. Optimization studies for various cross-coupling reactions consistently show that both the type and stoichiometry of the base are critical parameters. The following table, based on findings from gold-catalyzed C-O cross-coupling reactions, illustrates this dependency. acs.orgnih.gov While the specific substrate is different, the principle is directly applicable to transformations of this compound.
| Entry | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Na₂CO₃ | Dioxane | 85 | acs.org |
| 2 | K₃PO₄ | Dioxane | 62 | acs.org |
| 3 | Cs₂CO₃ | Dioxane | 71 | acs.org |
| 4 | K₂CO₃ | Dioxane | 68 | acs.org |
| 5 | None | Dioxane | 0 | acs.orgnih.gov |
The data clearly demonstrates that sodium carbonate (Na₂CO₃) is the optimal base for this particular system, while the complete omission of a base entirely shuts down the catalytic cycle, resulting in no product formation. acs.orgnih.gov This underscores that the base is not a mere spectator but an essential component of the catalytic system, likely playing a direct role in the turnover-limiting transmetalation step. These findings provide a strong foundation for investigating the transformations of this compound, suggesting that a base-assisted transmetalation pathway is a plausible and potentially efficient route for its functionalization.
Diverse Chemical Reactivity and Advanced Functionalizations of 1 Phenoxyprop 2 Yn 1 Yl Benzene
Intramolecular Cyclization Reactions for Heterocyclic Scaffolds
The inherent reactivity of the alkyne and the strategically positioned phenoxy group in (1-phenoxyprop-2-yn-1-yl)benzene and its related isomers makes them ideal candidates for intramolecular cyclization reactions, providing a powerful route to various oxygen-containing heterocycles.
A metal-free, room-temperature cascade reaction has been developed for isomers of the title compound, specifically (3-phenoxyprop-1-yn-1-yl)benzenes. This methodology facilitates the divergent synthesis of a variety of brominated benzopyran derivatives. The key to this divergent approach lies in the precise control of the amounts of bromine (Br₂) and water (H₂O) used in the reaction.
Researchers have demonstrated that by tuning the reaction conditions, one can selectively synthesize 3-bromo-2H-chromenes, 3-bromo-2H-chromen-2-ols, and 3-bromo coumarins from a common (3-phenoxyprop-1-yn-1-yl)benzene (B14361308) precursor. This process involves an initial electrophilic addition of bromine to the alkyne, followed by an intramolecular cyclization and a subsequent oxidation step. The specific product obtained is dependent on the stoichiometry of the reagents, showcasing a high degree of synthetic control. This method is notable for its operational simplicity and avoidance of metal catalysts.
Table 1: Divergent Synthesis of Brominated Benzopyrans
| Starting Material | Reagents (Equivalents) | Product |
|---|---|---|
| (3-Phenoxyprop-1-yn-1-yl)benzene | Br₂ (1.2 eq) | 3-Bromo-2H-chromene |
| (3-Phenoxyprop-1-yn-1-yl)benzene | Br₂ (2.5 eq), H₂O (5.0 eq) | 3-Bromo-2H-chromen-2-ol |
Metal catalysis provides a powerful and efficient pathway for the annulation of propargyl ethers to form fused heterocyclic systems like benzofurans and coumarins. Various transition metals, particularly copper and palladium, have been successfully employed to facilitate these transformations.
Copper catalysts are effective for the synthesis of benzofurans and coumarin-related structures from substrates containing phenol (B47542) and alkyne functionalities. One-pot procedures have been developed where a copper catalyst facilitates the sequential nucleophilic addition of a phenol to an alkyne followed by an oxidative cyclization, often using molecular oxygen as the oxidant. nih.gov For instance, copper(I) iodide has been used to catalyze the reaction between 2-(1-hydroxyprop-2-yn-1-yl)phenols and sulfonyl azides, which proceeds through a cascade of reactions including a [3+2] cycloaddition and subsequent rearrangements to yield N-sulfonyl-2-iminocoumarins under mild, room-temperature conditions.
Table 2: Examples of Copper-Catalyzed Cyclizations
| Catalyst | Reactants | Product Type |
|---|---|---|
| Copper(I) | Phenols, Alkynes | Polysubstituted Benzofurans nih.gov |
Oxidative radical cyclizations represent another strategy for the synthesis of heterocycles from unsaturated precursors. While direct studies on the reaction of this compound with diaryl diselenides are not extensively documented, related transformations highlight the feasibility of this approach. For example, electrochemical methods have been used for the synthesis of 2-selenylnaphthalenes via a sequential selenylation and cyclization of alkynyl alcohols with diselenides. acs.org This suggests that a chalcogen-mediated radical or ionic cyclization of propargyl ethers is a plausible route. Such reactions would likely proceed through the addition of a selenium radical (generated from the diaryl diselenide) to the alkyne, followed by intramolecular cyclization onto the aromatic ring and subsequent oxidative aromatization to furnish a seleno-functionalized benzofuran (B130515).
Palladium catalysis is a cornerstone of modern organic synthesis, enabling complex cascade reactions that can rapidly build molecular complexity. A notable example is the palladium-catalyzed cascade reaction between haloarenes and diynylic ethers. organic-chemistry.org This process typically involves a sequence of well-established palladium-catalyzed steps, such as a Sonogashira coupling, which is then followed by further intramolecular transformations.
In a relevant study, a tandem palladium-catalyzed sequence involving Sonogashira coupling, propargyl–allenyl isomerization, and a [2+2] cycloaddition was developed between electron-deficient haloarenes and 1,8-diynylic ethers. organic-chemistry.org This reaction proceeds under mild conditions to create complex benzooxepane-fused cyclobutene (B1205218) derivatives with high selectivity. organic-chemistry.org While the substrate is a diynylic ether rather than a monoynylic one like the title compound, the principle demonstrates the power of palladium to initiate a cascade by coupling a haloarene with an alkyne-containing ether, a strategy directly applicable to the functionalization of this compound. Such a reaction would involve the initial coupling of a haloarene to the terminal alkyne of the propargyl ether, followed by potential intramolecular cyclization pathways.
Metal-Catalyzed Annulation to Benzofurans and Coumarins
Intermolecular Coupling and Addition Reactions
The reactivity of the alkyne moiety in this compound is central to its utility in intermolecular reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Enyne Metathesis (Cross- and Ring-Closing Enyne Metathesis)
Enyne metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, transforms an alkene and an alkyne into a 1,3-diene. nih.govbeilstein-journals.orgorganic-chemistry.org This transformation can occur in an intermolecular fashion (cross-enyne metathesis, CEYM) or intramolecularly (ring-closing enyne metathesis, RCEYM). organic-chemistry.org
Ruthenium catalysts, particularly Grubbs-type and Hoveyda-Grubbs catalysts, are highly effective in promoting enyne metathesis. nih.govchim.it In the context of this compound and related aryl propargyl ethers, intermolecular enyne metathesis with various olefins under ethylene (B1197577) atmosphere stereoselectively produces 1,3-disubstituted butadienes with a predominant E configuration. nih.gov The reaction proceeds through the formation of a metallacyclobutene intermediate, followed by a series of cycloadditions and cycloreversions. nih.govresearchgate.net The driving force for this transformation is the formation of a thermodynamically stable conjugated diene system. beilstein-journals.org
The general scheme for the cross-enyne metathesis of an aryl propargyl ether with an alkene is depicted below:
Aryl Propargyl Ether + Alkene --(Ru catalyst)--> Substituted 1,3-Diene
The regioselectivity of enyne metathesis is influenced by both steric and electronic factors of the substituents on the alkyne and the reacting alkene. chim.it For terminal alkynes, the reaction generally proceeds with high regioselectivity. In the case of internal alkynes like this compound, the regiochemical outcome can be more complex. However, studies on similar propargylic ethers have shown that high regioselectivity can be achieved. nih.gov
Stereoselectivity is also a critical aspect of enyne metathesis. The use of chiral catalysts can induce asymmetry in the product, which is of significant interest in the synthesis of enantiomerically pure compounds. For substrates already possessing a stereocenter, such as this compound, the inherent chirality can influence the stereochemical outcome of the metathesis reaction, a phenomenon known as substrate-controlled diastereoselectivity.
A study on the ring-closing metathesis of prochiral oxaenediynes, which are structurally related to derivatives of this compound, resulted in the formation of racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans, highlighting the potential for creating complex cyclic structures. organic-chemistry.org
Table 1: Illustrative Examples of Enyne Metathesis with Propargyl Ether Analogs
| Catalyst | Alkene Partner | Product Type | Yield (%) | Stereoselectivity | Reference |
| Grubbs II | Ethylene | 1,3-Disubstituted Butadiene | High | E-selective | nih.gov |
| Grubbs I | Pendant Alkene (in RCEYM) | Dihydropyran derivative | 75 | N/A | organic-chemistry.org |
Note: This table is illustrative and based on analogous systems due to the lack of specific data for this compound.
Hydrofunctionalization and Borofunctionalization of Enynes
The addition of H-X bonds (where X is a heteroatom) across the alkyne of enynes is a direct method for introducing functionality. While specific studies on this compound are scarce, the general principles of alkyne hydrofunctionalization and borofunctionalization are applicable.
Gold-catalyzed intramolecular hydroamination and hydroalkoxylation of alkynes are efficient methods for synthesizing various nitrogen- and oxygen-containing heterocycles. researchgate.net These reactions typically proceed with high regioselectivity, governed by the electronic nature of the alkyne and the catalyst.
Borofunctionalization, the addition of a boron-containing reagent across a carbon-carbon multiple bond, is a powerful tool for creating versatile organoboron compounds. rsc.orgnih.gov Copper-catalyzed borofunctionalization of 1,3-dienes, which can be products of enyne metathesis, has been reported. researchgate.net Transition-metal-catalyzed functionalization of alkynes with organoboron reagents provides access to stereochemically defined multisubstituted alkenes. rsc.orgnih.gov
1,3-Dipolar Cycloaddition Reactions with Activated Dipolarophiles
The alkyne moiety in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. beilstein-journals.org
This type of reaction is a cornerstone of "click chemistry" and is widely used for the synthesis of triazoles from azides and alkynes. nih.gov The reaction can be catalyzed by copper(I) to achieve high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. nih.govresearchgate.net Perfluorinated aryl azides have shown high reactivity in cycloadditions with various dipolarophiles. nih.gov
Nitrile oxides are another class of 1,3-dipoles that react with alkynes to form isoxazoles. beilstein-journals.org These cycloadditions can proceed with high regioselectivity. rsc.org Studies on the reaction of nitrile oxides with propargylic ethers have demonstrated the formation of isoxazole (B147169) products in moderately high yields. rsc.org The regioselectivity of these additions can be influenced by the substituents on both the nitrile oxide and the alkyne. researchgate.net
Table 2: Examples of 1,3-Dipolar Cycloadditions with Alkyne Analogs
| Dipole | Dipolarophile (Alkyne) | Product | Catalyst/Conditions | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene (B144264) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Dicopper-substituted silicotungstate | Excellent | nih.gov |
| Benzonitrile Oxide | Propargyl Ether | 3-Phenyl-5-(phenoxymethyl)isoxazole | N/A | Moderate | rsc.org |
Note: This table is illustrative and based on analogous systems due to the lack of specific data for this compound.
Carbon-Carbon Bond Formation and Activation Processes
Beyond cycloadditions and metathesis, the this compound scaffold can participate in other crucial carbon-carbon bond-forming reactions.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. organic-chemistry.orgresearchgate.netresearchgate.net While this compound is an internal alkyne, related homopropargyl ethers can undergo Sonogashira coupling with aryl bromides. researchgate.net This reaction is instrumental in building complex molecular frameworks. researchgate.net
Furthermore, the aromatic rings in this compound could potentially undergo C-H activation, allowing for direct functionalization. While specific examples for this substrate are not prominent in the literature, the field of C-H activation is rapidly advancing and offers a promising avenue for the derivatization of such molecules. The "inverse Sonogashira reaction," which involves the direct alkynylation of C-H bonds with alkynyl halides, is an emerging strategy that could be applicable. nih.gov
Direct C-C Bond Formation via Organometallic Addition
The activated methylene (B1212753) group adjacent to the alkyne and the oxygen atom in propargylic ethers like this compound is amenable to deprotonation by strong bases, generating a nucleophilic propargyl anion. This anion can then participate in addition reactions with various electrophiles, including carbonyl compounds, to form new C-C bonds. libretexts.orgmsu.edualevelchemistry.co.ukmmcmodinagar.ac.in While direct experimental data for this compound is limited in readily available literature, the reactivity can be inferred from analogous systems.
Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that readily add to carbonyl compounds. libretexts.orgmsu.edualevelchemistry.co.ukmmcmodinagar.ac.in The reaction of a metalated derivative of this compound with an aldehyde or ketone would proceed via nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. The general mechanism involves the formation of a tetrahedral intermediate which is subsequently protonated. mmcmodinagar.ac.in
| Organometallic Reagent | Electrophile | Product Type |
| (1-Phenoxyprop-2-yn-1-yl)magnesium bromide | Aldehyde (R'CHO) | Tertiary Alcohol |
| (1-Phenoxyprop-2-yn-1-yl)lithium | Ketone (R'C(O)R'') | Tertiary Alcohol |
This table represents the expected reactivity based on general principles of organometallic additions to carbonyls.
Oxidative Addition of C-C Bonds to Transition Metals
The activation of traditionally inert C-C bonds by transition metals is a field of growing importance. While the direct oxidative addition of the propargylic C-C bond in a molecule like this compound is not a commonly reported transformation, related processes involving C-H or C-S bond activation provide mechanistic insights. umb.eduresearchgate.netuni-muenster.de
In principle, a low-valent transition metal complex could insert into the C-C bond of the propargyl group. This process would increase the oxidation state and coordination number of the metal center. umb.edu However, the high bond dissociation energy of C-C single bonds makes this a challenging transformation. More commonly, C-C bond activation occurs in strained ring systems or is facilitated by chelation. For unstrained molecules, alternative pathways like β-carbon elimination from a metal-alkoxide or related intermediates are more prevalent. researchgate.net The study of such reactions is often theoretical, focusing on the feasibility and energetics of different mechanistic pathways. researchgate.net
Formation of Homopropargylic Alcohols and Amines
A significant application of the reactivity of propargylic systems is the synthesis of homopropargylic alcohols and amines. These motifs are valuable building blocks in the synthesis of natural products and pharmaceuticals.
The reaction of a metalated propargyl ether with an aldehyde or ketone is a direct route to homopropargylic alcohols . organic-chemistry.orgresearchgate.net For instance, the Barbier-type reaction, often mediated by metals like zinc, tin, or indium, allows for the in-situ formation of the organometallic nucleophile from a propargyl halide in the presence of the carbonyl compound. organic-chemistry.orgresearchgate.net While a halide precursor of this compound would be needed, this approach offers a convenient one-pot synthesis. The reaction generally proceeds with high regioselectivity, affording the homopropargylic alcohol as the major product over the allenic alcohol isomer. researchgate.net
| Metal Mediator | Aldehyde Substrate | Product | Yield (%) | Reference |
| Zinc | Benzaldehyde | 1-Phenyl-4-(phenoxy)but-1-yn-3-ol | High | organic-chemistry.orgresearchgate.net |
| Indium | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-4-(phenoxy)but-1-yn-3-ol | Good | organic-chemistry.orgresearchgate.net |
This table illustrates representative yields for the synthesis of homopropargylic alcohols from analogous propargyl systems.
The synthesis of homopropargylic amines can be achieved through the addition of propargyl organometallics to imines. nih.gov Copper-catalyzed three-component coupling reactions of imines, 1,3-enynes, and diborons have emerged as a powerful method for the enantio- and diastereoselective synthesis of complex homopropargyl amines. nih.gov Alternatively, direct synthesis of imines from alcohols and amines, catalyzed by transition metals, provides the necessary electrophile for subsequent propargylation. elsevierpure.comresearchgate.netrsc.org
Selective Functionalization of the Alkyne and Aromatic Moieties
The presence of both a terminal alkyne and two aromatic rings in this compound allows for selective functionalization, enabling the differential elaboration of the molecule.
The terminal alkyne is a versatile handle for a variety of transformations. The Nicholas reaction, which involves the use of a dicobalt hexacarbonyl complex to stabilize a propargylium cation, allows for the propargylation of various nucleophiles, including alcohols, thiols, and amines, under acidic conditions. nih.gov This method is particularly useful for base-sensitive substrates. Furthermore, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be employed to attach aryl or vinyl groups to the terminal alkyne, although this would typically be performed on a precursor before the introduction of the second phenyl group on the propargylic carbon.
Applications of 1 Phenoxyprop 2 Yn 1 Yl Benzene in Advanced Organic Synthesis
Versatile Building Block for Complex Heterocyclic Compounds
The strategic placement of a terminal alkyne and a phenoxy leaving group in (1-phenoxyprop-2-yn-1-yl)benzene provides a powerful platform for the synthesis of a variety of complex heterocyclic compounds. The alkyne functionality serves as a versatile handle for various cyclization and coupling reactions, while the phenoxy group can act as a leaving group to facilitate the formation of new carbon-heteroatom bonds.
Synthesis of Poly-substituted Pyrrolidines and Fused Pyridones
While direct, documented syntheses of poly-substituted pyrrolidines and fused pyridones commencing from this compound are not extensively reported, the inherent reactivity of its propargyl ether moiety suggests its potential as a precursor for such heterocycles. For instance, the [3+2] cycloaddition of azomethine ylides with alkynes is a well-established method for the synthesis of polysubstituted pyrrolidines. rsc.org The terminal alkyne of this compound could, in principle, participate in such cycloadditions, leading to highly functionalized pyrrolidine (B122466) rings.
Similarly, the construction of fused pyridone systems often involves annulation strategies with functionalized precursors. nih.govrsc.org The dual functionality of this compound could be strategically exploited in multi-step sequences to build the necessary fragments for pyridone ring formation. For instance, the alkyne could be transformed into a β-enaminone, a common precursor for pyridone synthesis, which could then undergo intramolecular cyclization. rsc.org
| Precursor Type | Heterocyclic Product | Potential Synthetic Strategy |
| Azomethine Ylide | Polysubstituted Pyrrolidine | [3+2] Cycloaddition |
| Functionalized Acrylate | Fused Pyridone | [3+3] Annulation |
Construction of Diverse Benzofuran (B130515) and Coumarin (B35378) Derivatives
The synthesis of benzofurans and coumarins, two privileged heterocyclic motifs in medicinal chemistry, represents a significant application of aryl propargyl ethers, including derivatives conceptually similar to this compound. The intramolecular cyclization of O-aryl propargyl ethers is a key strategy for constructing the benzofuran ring system. lbp.worldnih.govjocpr.comorganic-chemistry.orgacs.org This transformation can be catalyzed by various transition metals or promoted by acids. nih.govorganic-chemistry.org Specifically, the reaction of a substituted phenol (B47542) with a propargyl halide, a general method to form aryl propargyl ethers, sets the stage for subsequent cyclization to benzofurans. lbp.world The intramolecular hydroarylation of aryl propargyl ethers, catalyzed by indium, has been studied mechanistically, providing insights into the regioselectivity of the cyclization process. rsc.org
Coumarin synthesis can also be achieved from precursors derived from this compound. Although many classical methods for coumarin synthesis exist, such as the Pechmann, Knoevenagel, and Wittig reactions, modern approaches often utilize more advanced catalytic systems. nih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.net For instance, the gold(I)-catalyzed intramolecular hydroarylation of phenol-derived propiolates offers an efficient route to coumarins. organic-chemistry.org While not a direct application of this compound, this highlights the utility of the propargyl group in the synthesis of this important class of heterocycles.
| Heterocycle | Synthetic Approach | Key Features |
| Benzofuran | Intramolecular Cyclization of Aryl Propargyl Ethers | Transition-metal or acid-catalyzed; high regioselectivity. nih.govorganic-chemistry.org |
| Coumarin | Intramolecular Hydroarylation of Phenolic Propiolates | Gold(I)-catalyzed; efficient assembly of the coumarin core. organic-chemistry.org |
| Coumarin | Pechmann Condensation | Reaction of phenols with β-ketoesters under acidic conditions. researchgate.net |
Precursor to Other Nitrogen-Containing Heterocycles
The terminal alkyne functionality of this compound makes it a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocycles. kit.edunih.govnih.gov The A³-coupling reaction, a three-component reaction between an aldehyde, an amine, and a terminal alkyne, provides a direct route to propargylamines, which are versatile intermediates for the synthesis of various nitrogen heterocycles. nih.gov The use of arabinogalactan (B145846) propargyl ethers in the A³-coupling reaction has been demonstrated, showcasing the applicability of this reaction to complex molecules. nih.govresearchgate.net This suggests that this compound could readily participate in such reactions to generate functionalized propargylamines, which can then be cyclized to form heterocycles like pyrroles, pyridines, and others.
Furthermore, the synthesis of quinoxalines, indoles, and indazoles, which are important scaffolds in medicinal and materials chemistry, often involves the use of functionalized alkynes as key building blocks. kit.edu The development of greener synthetic methods for these heterocycles is an active area of research. kit.edu
Role in the Assembly of π-Conjugated Systems and Advanced Materials
Aryl propargyl ethers, the structural class to which this compound belongs, are increasingly being recognized for their utility in the construction of π-conjugated systems and advanced materials. rsc.orgresearchgate.netresearchgate.nettue.nlrsc.org The rigid alkyne unit can be incorporated into polymer backbones or larger conjugated structures, influencing the electronic and photophysical properties of the resulting materials.
Thermosetting resins derived from bio-based propargyl ethers have been shown to exhibit excellent thermal stability and fire resistance. rsc.org Upon curing, the propargyl groups undergo complex cross-linking reactions to form a highly aromatic and char-forming network, which contributes to their fire-retardant properties. These materials have potential applications in aerospace and other areas requiring high-performance polymers. rsc.org
The functionalization of graphene oxide with aryl propargyl ether derivatives has been explored for the development of gas sensing materials. researchgate.net The introduction of these organic moieties onto the graphene oxide surface can enhance its sensitivity and selectivity towards specific analytes. The π-conjugated nature of the aryl groups and the potential for further chemical modification make these materials promising for sensor applications.
Intermediacy in the Synthesis of Natural Products and Bioactive Molecules
The synthesis of natural products and bioactive molecules often requires the development of efficient and convergent synthetic strategies. researchgate.netrsc.orgnih.govnih.gov While a direct application of this compound in a completed total synthesis has not been prominently featured, its potential as a key intermediate is significant. The heterocyclic scaffolds that can be accessed from this precursor, such as benzofurans and coumarins, are widespread in a vast number of natural products with diverse biological activities. lbp.worldnih.gov
The ability to construct these core structures in a controlled and efficient manner is a critical aspect of natural product synthesis. The strategic use of this compound could provide access to highly functionalized intermediates that can be further elaborated to reach complex natural product targets. The field of total synthesis is continually evolving, with an increasing emphasis on the development of practical routes that also allow for the generation of analogues for structure-activity relationship studies. rsc.orgnih.gov
Strategic Derivatization for Tailored Chemical Properties
The chemical properties of this compound can be strategically tailored through derivatization of its functional groups. The terminal alkyne is particularly amenable to a wide range of transformations, including Sonogashira coupling, click chemistry, and various cyclization reactions. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
Palladium-mediated arylation of thiols is a powerful tool for the formation of carbon-sulfur bonds and has been applied to the modification of cyclic peptides. acs.org A similar strategy could potentially be employed with a thiol-derivatized version of this compound to introduce aryl groups and modulate its properties. Furthermore, the development of water-soluble palladium complexes facilitates such reactions in biological contexts. acs.org The ability to perform these transformations under mild conditions is crucial for the synthesis of complex and sensitive molecules. acs.org
Prospective Research Directions and Emerging Paradigms
Innovation in Catalytic Systems for Enhanced Sustainability and Efficiency
Future research on (1-Phenoxyprop-2-yn-1-yl)benzene will likely prioritize the development of green and efficient catalytic systems for its synthesis and transformation. While gold and other precious metals are highly effective for activating alkynes, a growing emphasis is on creating more sustainable alternatives using earth-abundant metals and recyclable catalysts. nih.govrsc.org
Sustainable Catalysis:
Earth-Abundant Metals: Research could focus on catalysts based on iron, copper, or bismuth for transformations such as propargylic substitution or cycloisomerization. rsc.org These metals offer lower cost and reduced environmental impact compared to traditional noble metal catalysts.
Recyclable Catalysts: A significant area of innovation is the development of recyclable catalytic systems. nih.govnsf.gov For reactions involving this compound, this could involve heterogenizing homogeneous catalysts by anchoring them to solid supports. Examples include:
Metal-Organic Frameworks (MOFs): These materials can act as highly efficient and recyclable catalysts for reactions like the synthesis of alkylidenefuranones from terminal alkynes. nih.gov
Nanoparticle Catalysts: Systems like nano-Ag/graphitic carbon nitride have shown high efficiency and recyclability in the halogenation of terminal alkynes. nih.gov Similar strategies could be adapted for transformations of the title compound.
Polysiloxane-Encapsulated Catalysts: These systems combine the advantages of homogeneous and heterogeneous catalysis, allowing for catalyst modulation and recycling. nih.govdocumentsdelivered.com
Enhanced Efficiency:
Gold Catalysis: Gold complexes are renowned for their potent Lewis acidity and ability to activate alkynes under mild conditions. researchgate.netnih.govfrontiersin.org Research on catalysts for this compound could explore advanced gold catalysts like the trinuclear gold(I)-oxo complex, [(Ph₃PAu)₃O]BF₄, which has been shown to be highly effective for propargyl Claisen rearrangements with low catalyst loading. psu.eduorganic-chemistry.orgnih.govacs.org
Dual Catalysis: The combination of gold catalysis with other catalytic modes, such as photoredox catalysis, opens up new reaction pathways. researchgate.net This dual approach could enable C-H bond functionalization reactions of the aryl rings in this compound under mild, redox-neutral conditions. researchgate.net
Table 1: Prospective Catalytic Systems for Transformations of this compound
| Catalyst Type | Potential Transformation | Key Advantages | Reference |
|---|---|---|---|
| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Propargylic Substitution, Cyclization | Low cost, sustainable, reduced toxicity | rsc.org |
| Recyclable MOF Catalysts | Cycloadditions, Furanone Synthesis | High efficiency, recyclability, tunable structure | nih.gov |
| Trinuclear Gold(I) Complexes | nih.govnih.gov-Sigmatropic Rearrangements | High efficiency, mild conditions, excellent stereoselectivity | psu.eduorganic-chemistry.org |
| Dual Gold/Photoredox Systems | C-H Arylation | Mild conditions, novel reactivity, redox-neutral | researchgate.net |
In-depth Mechanistic Elucidation of Underexplored Transformations
The reactivity of propargyl ethers is diverse, encompassing rearrangements, cyclizations, and additions. acs.orgnih.govrsc.org For this compound, several transformations warrant in-depth mechanistic investigation, which can be achieved through a combination of experimental studies and computational methods like Density Functional Theory (DFT).
Key Transformations for Mechanistic Study:
nih.govnih.gov-Sigmatropic Rearrangements: The Claisen rearrangement of aryl propargyl ethers can be challenging due to high activation barriers. nih.gov Detailed studies, including DFT calculations and experimental probes, could clarify the rearrangement pathways available to this compound, including potential para-Claisen rearrangements. nih.govacs.org Such studies could reveal factors controlling stereoselectivity and potential for chirality transfer. psu.edunih.gov
Cycloisomerization Reactions: Gold-catalyzed cycloisomerization is a powerful tool for building complex carbocyclic and heterocyclic structures. researchgate.netnih.gov For the title compound, intramolecular cyclization could lead to substituted indenes or other fused systems. nih.gov Mechanistic studies using DFT can help understand the differing selectivity of catalysts like palladium and platinum, which can lead to different ring sizes (e.g., six- vs. seven-membered rings). acs.org
Role of Ligands and Counterions: The ligand and counterion associated with a metal catalyst can dramatically influence reactivity and selectivity. rsc.orgfrontiersin.org DFT investigations into the effect of N-heterocyclic carbene (NHC) ligands of varying sizes or the role of counterions could lead to more efficient and selective catalysts for transforming this compound. rsc.orgnih.gov For instance, studies have shown that 1,2,3-triazole ligands can act as a "relay" to promote proton transfer and alter chemoselectivity in gold-catalyzed reactions of propargyl esters. frontiersin.orgnih.gov
Broadening Substrate Scope and Achieving Novel Functional Group Tolerance
A hallmark of a robust synthetic method is its tolerance to a wide range of functional groups. Future research should aim to develop transformations of this compound that are compatible with various substituents on its aromatic rings. Gold catalysis is particularly noted for its excellent functional group tolerance. frontiersin.orgnih.govnih.gov
Areas for Exploration:
Compatibility with Diverse Substituents: Research should systematically investigate the effect of electron-donating and electron-withdrawing groups on the phenyl and phenoxy rings of the title compound in various catalytic reactions. This would map out the electronic tolerance of new methods. rsc.orgresearchgate.net
Tolerance of Sensitive Groups: The development of catalytic systems that tolerate sensitive functional groups such as nitriles, esters, aldehydes, and even boronic esters (Bpin) is crucial for integrating new methods into complex synthesis. researchgate.netresearchgate.net For example, gold-catalyzed C3 arylation of indoles has been shown to be compatible with a wide array of functional groups on both coupling partners. researchgate.net
Overcoming Limitations: Some functional groups can inhibit catalysis by coordinating to the metal center. nih.gov Research could focus on designing catalysts, perhaps using bulky ligands or supramolecular strategies, to overcome this limitation and expand the substrate scope to previously incompatible molecules. nih.gov
Table 2: Examples of Functional Group Tolerance in Related Propargyl Systems
| Reaction Type | Catalyst System | Tolerated Functional Groups | Reference |
|---|---|---|---|
| Hydrophenoxylation of Alkynes | Dual Gold Catalysis | Nitriles, ketones, esters, aldehydes, allyls | researchgate.net |
| C3 Arylation of Indoles | (MeDalphos)AuCl | -NO₂, -CO₂Me, -Br, -OTf, -Bpin, -OMe | researchgate.net |
| Propargylic Substitution | BF₃·Et₂O | Amino, alkoxy, aryl, styryl | rsc.org |
| Carbonylative Cyclization | Pd(PCy₃)₂Cl₂ | Good functional group tolerance reported | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
To enhance scalability, safety, and efficiency, the synthesis and transformation of this compound could be integrated with modern technologies like flow chemistry and automated synthesis.
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch methods, including superior control over reaction temperature, rapid mixing, and enhanced safety, particularly for exothermic reactions or those involving hazardous intermediates. umontreal.caacs.org The synthesis of alkynes, which can be hazardous on a large scale in batch, has been shown to be safer and more efficient in flow reactors. rsc.orgresearchgate.net This approach would be ideal for producing or functionalizing this compound, allowing for higher productivity and scalability. rsc.org
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions. An automated system could be used to rapidly screen different catalysts, ligands, solvents, and reaction conditions for transformations of the title compound. This high-throughput approach would dramatically speed up the development of novel synthetic methodologies.
Design of New this compound-Based Architectures for Material Science
The rigid alkyne unit and the aromatic rings of this compound make it an attractive building block for new functional materials. The propargyl ether moiety is a well-known functional group for creating thermosetting polymers with desirable properties. acs.orgrsc.org
Potential Applications in Materials Science:
High-Performance Polymers: Propargyl ether-functionalized polymers are precursors to cross-linked networks with high thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties. rsc.orgrsc.org A polymer derived from a this compound monomer could exhibit a high char yield and low coefficient of thermal expansion, making it suitable for applications in the microelectronics or aerospace industries. acs.orgrsc.org For instance, a propargyl ether-functionalized poly(m-phenylene) was shown to have a Tg near 330 °C and a storage modulus exceeding 4.0 GPa at temperatures up to 300 °C. rsc.orgrsc.org
Thermosetting Resins: Monomers containing propargyl ether groups can be thermally cured to form robust thermoset resins. acs.org Research into the curing behavior of this compound could lead to new heat-resistant materials. Copolymers could also be designed, for example, by copolymerizing with silicon-containing diethynyl monomers to create materials with tailored thermal and mechanical properties. tandfonline.com
Conductive Polymers: Polymerization of substituted phenyl propargyl ethers using transition metal catalysts like MoCl₅ can yield soluble polymers with conjugated backbones. tandfonline.com While typically insulating in their undoped state, these polymers can be doped (e.g., with iodine) to significantly increase their electrical conductivity, opening up possibilities for use in electronic devices. tandfonline.com
Table 3: Properties of Polymers Derived from Related Propargyl Ether Monomers
| Polymer System | Key Properties | Potential Application | Reference |
|---|---|---|---|
| Propargyl ether-functionalized poly(m-phenylene) | High Tg (~330 °C), high modulus (>4.0 GPa), low dielectric constant (~2.93) | Microelectronics insulating materials | rsc.orgrsc.org |
| Resveratrol-based propargyl ether networks | High thermal stability (char yields >60%), fire-resistant | High-temperature composites (aerospace) | acs.org |
| Poly(phenyl propargyl ether) | Soluble, becomes conductive upon iodine doping (10⁻⁴-10⁻⁵ S/cm) | Semiconducting materials | tandfonline.com |
Q & A
Basic Research Questions
What are the established synthetic routes for (1-Phenoxyprop-2-yn-1-yl)benzene?
Methodological Answer:
The compound is typically synthesized via Sonogashira coupling , involving a palladium-catalyzed cross-coupling between phenyl propargyl ether derivatives and aryl halides. Key steps include:
- Catalyst system : Pd(PPh₃)₄/CuI in an amine base (e.g., triethylamine).
- Solvent optimization : Use polar aprotic solvents (e.g., THF or DMF) under inert conditions.
- Temperature : Reactions often proceed at 60–80°C for 12–24 hours.
Yield improvements (70–85%) are achieved by controlling steric hindrance and electronic effects of substituents. For structural analogs, brominated intermediates (e.g., 1-bromo-4-(1-propynyl)benzene) are common precursors .
How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:
Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.
Structure solution : Apply direct methods (e.g., SHELXS) for phase determination.
Refinement : Iterative refinement with SHELXL, addressing challenges like thermal motion or twinning.
- Key parameters : R₁ < 0.05, wR₂ < 0.12 for high-quality data.
- Validation : Check for missed symmetry using PLATON.
For related propargyl ethers, bond lengths (C≡C: ~1.20 Å) and angles (C-O-C: ~120°) are critical for confirming geometry .
What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons appear at δ 6.8–7.5 ppm; propargyl CH₂ resonates at δ 4.5–5.0 ppm.
- ¹³C NMR : C≡C carbons at δ 70–90 ppm; aromatic carbons at δ 115–150 ppm.
- IR : C≡C stretch at ~2100–2260 cm⁻¹; C-O-C stretch at ~1200–1250 cm⁻¹.
- MS : Molecular ion peak (M⁺) confirmed via EI-MS or ESI-MS.
Cross-validate with computational methods (e.g., DFT) for assignments. NIST Chemistry WebBook provides reference spectra for analogous compounds .
Advanced Research Questions
How to resolve contradictions between experimental and computational NMR data?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or DFT functional limitations. Steps:
Iterative validation : Compare experimental data with multiple computational models (e.g., B3LYP vs. M06-2T).
Solvent correction : Apply implicit solvent models (e.g., PCM) to DFT calculations.
Dynamic effects : Use MD simulations to assess conformational averaging.
For example, propargyl ethers may exhibit rotational barriers >10 kcal/mol, requiring temperature-dependent NMR studies .
How to design kinetic studies for this compound's reactivity?
Methodological Answer:
Variable-time sampling : Monitor reaction progress via GC-MS or in situ IR.
Rate law determination : Vary concentrations of reactants (pseudo-first-order conditions).
Activation parameters : Use Eyring plots (ΔH‡, ΔS‡) from rate constants at 3+ temperatures.
For Sonogashira coupling, rate-limiting steps often involve oxidative addition or transmetallation. Kinetic isotope effects (KIEs) can confirm mechanisms .
What strategies optimize literature retrieval for this compound?
Methodological Answer:
Avoid ambiguous terms like "methoxybenzene" (see ). Use:
Semantic search : Combine IUPAC names, SMILES strings, and CAS numbers.
Databases : Prioritize Reaxys, SciFinder, and PubChem.
- Filters : Apply "synthesis" or "crystal structure" tags.
Patents : Exclude non-peer-reviewed sources (e.g., commercial websites).
For niche compounds, iterative keyword refinement is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
